molecular formula C23H21N5O2 B12751079 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-phenyl- CAS No. 96885-66-4

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-phenyl-

Cat. No.: B12751079
CAS No.: 96885-66-4
M. Wt: 399.4 g/mol
InChI Key: DBFBJAOYCKXCKL-UHFFFAOYSA-N
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Description

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-phenyl- is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of imidazopurines, which are characterized by their fused ring systems combining imidazole and purine moieties. The presence of multiple functional groups and aromatic rings makes this compound an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-phenyl- typically involves multi-step organic reactions. One common approach is the condensation of appropriate imidazole and purine derivatives under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, along with solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-phenyl-
  • 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-(4-methylphenyl)-

Uniqueness

The uniqueness of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and phenyl groups in the structure enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

96885-66-4

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

7-(4-ethylphenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O2/c1-4-15-10-12-16(13-11-15)18-14-27-19-20(25(2)23(30)26(3)21(19)29)24-22(27)28(18)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3

InChI Key

DBFBJAOYCKXCKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=CC=C5)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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